molecular formula C9H13N3O4 B1423586 N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine CAS No. 1003947-06-5

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Cat. No. B1423586
M. Wt: 227.22 g/mol
InChI Key: OALZZCLISYXUMT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, EC number, etc .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like boiling point, melting point, solubility, stability, etc .

Scientific Research Applications

Formation and Utilization of Aminals

The reaction of 2-amino-3-nitropyridine, a compound closely related to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base, such as pyridine, leads to the unexpected formation of aminals like N,N'-bis(3-nitro-2-pyridinylimino)methylene. This process, involving a Pummerer type rearrangement, highlights the unique reactivity of nitropyridine derivatives in forming unusual aminals (Rakhit, Georges, & Bagli, 1979).

Polymerization and Enzyme Immobilization

Acryloyl N,N'-bis(2,2-dimethoxyethyl)amine, a compound structurally similar to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, has been synthesized and homopolymerized. Gel networks formed through this process have been used for the immobilization of β-d-glucosidase, demonstrating increased resistance to heat denaturation compared to the native enzyme. This implies potential applications in enzyme stabilization and biocatalysis (Epton, Hibbert, & Marr, 1975).

Nitrosyl Complex Synthesis

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine-related compounds have been used in synthesizing mononuclear ruthenium nitrosyl complexes. These complexes, with a nitrogen-rich ligand framework, demonstrate significant potential in light-triggered release of NO, which is captured by biologically relevant target proteins. This suggests applications in controlled NO release for biomedical research (Giri et al., 2020).

1,3-Dipolar Cycloaddition Reactions

Nitropyridyl isocyanates, similar to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, have shown reactivity in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This indicates potential applications in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles (Holt & Fiksdahl, 2007).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

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properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-15-8(16-2)6-11-9-7(12(13)14)4-3-5-10-9/h3-5,8H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALZZCLISYXUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=C(C=CC=N1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679482
Record name N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

CAS RN

1003947-06-5
Record name N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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